Welcome to the BenchChem Online Store!
molecular formula C9H9NO B1210687 2-Phenyl-2-oxazoline CAS No. 7127-19-7

2-Phenyl-2-oxazoline

Cat. No. B1210687
M. Wt: 147.17 g/mol
InChI Key: ZXTHWIZHGLNEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04195154

Procedure details

In German Pat. No. 1,062,253, A. Jager describes the preparation of various ether and carboxamide compounds by treating certain substituted oxazolines with certain phenols, with the exclusion of water. A mixture of phenol and 2-phenyloxazoline refluxed for 7 hours yielded PhCONHCH2CH2OPh as a product. Similarly, p-bis(oxazolinyl)benzene and phenol gave N,N'-bis(β-phenoxyethyl)terephthalamide. Finally, Jager found that a mixture of 2-phenyl-2-oxazoline and hydroquinone produced 1,4-bis(β-benzamidoethoxy)benzene.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted oxazolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCOCC.[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:13]1([C:19]2[O:20][CH2:21][CH2:22][N:23]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([C:19]([NH:23][CH2:22][CH2:21][O:12][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
substituted oxazolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OCCN1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)NCCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.